2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl It is a derivative of benzoxazepine, a bicyclic compound containing both benzene and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminobenzophenone derivative with a suitable reagent to form the oxazepine ring. This can be achieved through:
Cyclization Reaction: Starting from 2-aminobenzophenone, the compound undergoes cyclization with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Hydrolysis and Acidification: The intermediate product is then hydrolyzed and acidified using hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Continuous flow reactors allow for precise control over reaction conditions, leading to higher yields and purity. This method is particularly advantageous for large-scale production, reducing the risk of side reactions and improving safety.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the oxazepine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Materials Science: It serves as a building block for the synthesis of novel polymers and materials with unique properties.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. For example, it can bind to GABA receptors in the central nervous system, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzodiazepine-5-carboxylic acid hydrochloride: Similar structure but with a diazepine ring instead of an oxazepine ring.
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride: Differing in the position of the carboxylic acid group.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 2137442-90-9
The biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives is primarily attributed to their interactions with various biological targets:
- Antihypertensive Activity : Some derivatives exhibit antihypertensive effects by inhibiting angiotensin II type 1 (AT1) receptors. The structural modifications in the benzoxazepine ring can enhance binding affinity and selectivity for these receptors .
- Anti-inflammatory Properties : Certain compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as IL-1β and TNF-α. This inhibition suggests potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research indicates that derivatives of this compound can demonstrate antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays reveal significant activity against Gram-positive and Gram-negative bacteria .
Antihypertensive Effects
A study evaluated the antihypertensive properties of a series of benzoxazepine derivatives. The findings showed that specific substitutions at the 4-position of the benzoxazepine ring significantly improved the compound's ability to lower blood pressure in animal models. The most effective compounds were those that maintained an unsubstituted position at 4 while varying other substituents .
Anti-inflammatory Activity
In vitro studies demonstrated that certain derivatives effectively inhibited Lck activity, a key player in T-cell activation and inflammation. For example, a compound derived from 2,3,4,5-tetrahydro-1,4-benzoxazepine was shown to reduce IL-6 production in macrophages by blocking NF-kB signaling pathways .
Antimicrobial Studies
Research published in MDPI highlighted the antibacterial activity of synthesized benzoxazepine derivatives against strains like Escherichia coli and Staphylococcus aureus. The study utilized broth dilution methods to determine MIC values, revealing potent antibacterial effects with some compounds achieving MIC values as low as 0.5 µg/mL against sensitive strains .
Data Table: Biological Activities of Selected Derivatives
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKFWJRUQEMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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